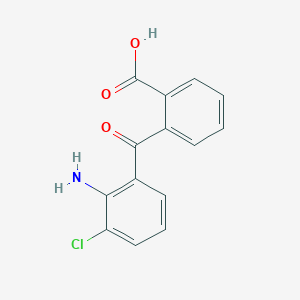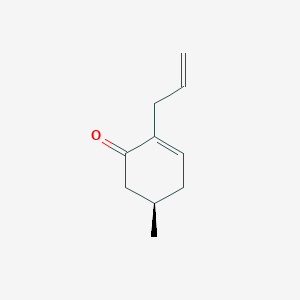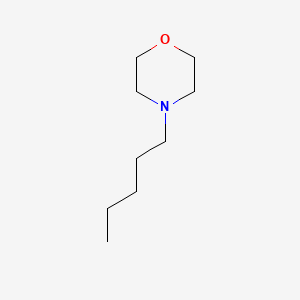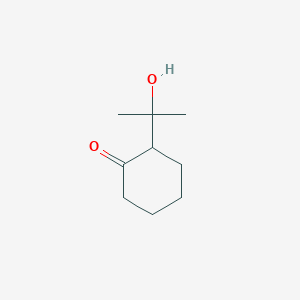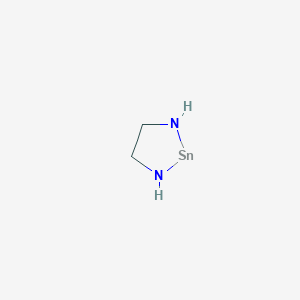
1,3,2-Diazastannolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,2-Diazastannolidine is a unique organotin compound characterized by a five-membered ring containing two nitrogen atoms and one tin atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,2-Diazastannolidine can be synthesized through several methods. One common approach involves the reaction of stannous chloride with a diamine under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran and is conducted at room temperature. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
1,3,2-Diazastannolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The tin atom in the compound can participate in substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Halogens, nucleophiles; reactions are carried out in polar solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound, often leading to the formation of tin-hydride bonds.
Substitution: Substituted derivatives where the tin atom is replaced by other functional groups.
Scientific Research Applications
1,3,2-Diazastannolidine has found applications in various scientific research fields:
Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of organotin-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1,3,2-Diazastannolidine involves its ability to coordinate with various substrates through its tin atom. This coordination facilitates catalytic reactions, particularly in organic synthesis. The compound’s unique structure allows it to interact with molecular targets, leading to the formation of new chemical bonds and the transformation of substrates.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazoles: These compounds also contain nitrogen atoms in a five-membered ring but lack the tin atom.
1,3,2-Diazaphospholenes: Similar in structure but contain a phosphorus atom instead of tin.
1,2-Diazastannolines: Contain a similar ring structure but with different substitution patterns.
Uniqueness
1,3,2-Diazastannolidine is unique due to the presence of the tin atom, which imparts distinct chemical reactivity and catalytic properties. This makes it particularly valuable in applications requiring specific coordination chemistry and catalytic activity.
Properties
CAS No. |
1120-60-1 |
|---|---|
Molecular Formula |
C2H6N2Sn |
Molecular Weight |
176.79 g/mol |
IUPAC Name |
1,3,2λ2-diazastannolidine |
InChI |
InChI=1S/C2H6N2.Sn/c3-1-2-4;/h3-4H,1-2H2;/q-2;+2 |
InChI Key |
VQYNQVZSOUMGDD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN[Sn]N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


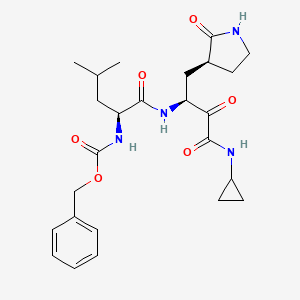
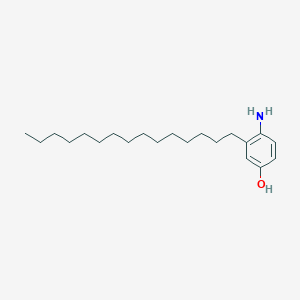
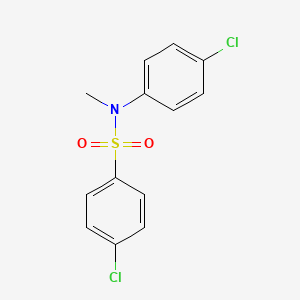
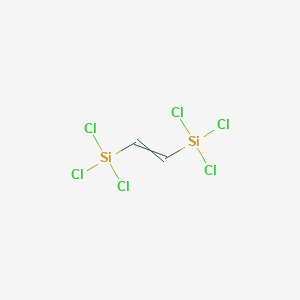
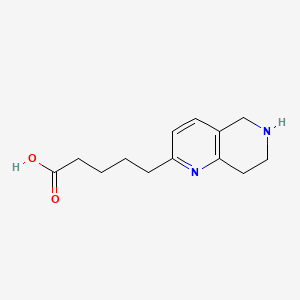
![Tert-butyl (3AR,7AR)-octahydrospiro[indole-3,3'-piperidine]-1'-carboxylate](/img/structure/B14750663.png)
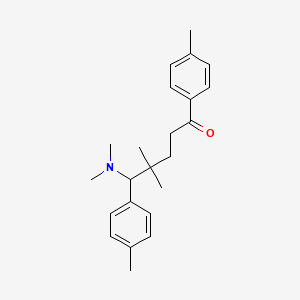
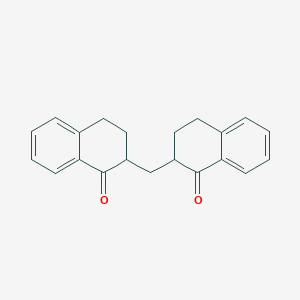
![4-[[4-[[3-(~{tert}-Butylsulfonylamino)-4-Chloranyl-Phenyl]amino]-5-Methyl-Pyrimidin-2-Yl]amino]-2-Fluoranyl-~{n}-(1-Methylpiperidin-4-Yl)benzamide](/img/structure/B14750684.png)
![(2-Chlorophenyl)-[2-(naphthalen-2-ylmethyl)phenyl]methanone](/img/structure/B14750691.png)
